molecular formula C21H27N3O B5403725 N-(2-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide

N-(2-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide

Cat. No.: B5403725
M. Wt: 337.5 g/mol
InChI Key: OWCWPGNDQOHMMS-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide typically involves the reaction of 2-ethylphenylamine with 4-methylbenzyl chloride to form an intermediate, which is then reacted with piperazine-1-carboxylic acid under appropriate conditions. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating signal transduction pathways, and altering cellular processes. The exact mechanism would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-4-[(4-chlorophenyl)methyl]piperazine-1-carboxamide
  • N-(2-ethylphenyl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide

Uniqueness

N-(2-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both ethyl and methyl groups on the phenyl rings. This unique structure may confer distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-[(4-methylphenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-3-19-6-4-5-7-20(19)22-21(25)24-14-12-23(13-15-24)16-18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCWPGNDQOHMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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